Cas no 721970-37-2 (N-Methyl Moxifloxacin)

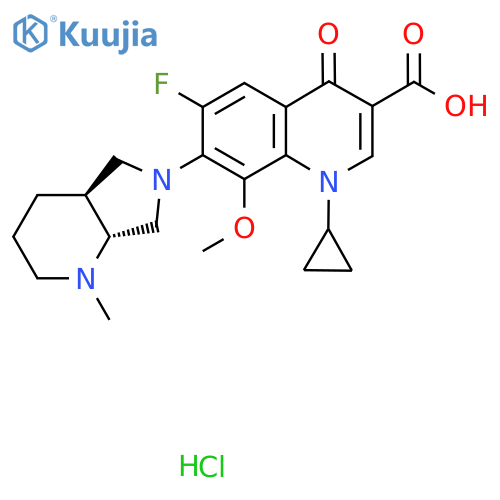

N-Methyl Moxifloxacin structure

商品名:N-Methyl Moxifloxacin

CAS番号:721970-37-2

MF:C22H27ClFN3O4

メガワット:451.91888833046

MDL:MFCD30343889

CID:2197622

PubChem ID:71287253

N-Methyl Moxifloxacin 化学的及び物理的性質

名前と識別子

-

- N-methyl moxifloxacin hydrochloride

- 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridine-6-yl]-4-oxo-3-quinolinecarboxylic acid

- 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-2-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- N-METHYL MOXIFLOXACIN HCL

- 7-[(4As,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-

- N-Methyl Moxifloxacin

- CS-0165606

- 1-Methylmoxifloxacin

- MOXIFLOXACIN HYDROCHLORIDE IMPURITY F [EP IMPURITY]

- L6A9I06SUK

- DTXSID501101197

- Moxifloxacin hydrochloride impurity F [EP]

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-1-methyl-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-

- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-1-methyl-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid

- 721970-37-2

- 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo(3,4-b)pyridin-6(2H)-yl)-4-oxo-3-quinolinecarboxylic acid

- SCHEMBL14749181

- UNII-L6A9I06SUK

- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (Moxifloxacin Impurity)

-

- MDL: MFCD30343889

- インチ: 1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17-;/m0./s1

- InChIKey: SOXNUCVGASNEEU-XHXSRVRCSA-N

- ほほえんだ: Cl.FC1=CC2C(C(C(=O)O)=CN(C=2C(=C1N1C[C@H]2[C@@H](CCCN2C)C1)OC)C1CC1)=O

計算された属性

- せいみつぶんしりょう: 415.19073448g/mol

- どういたいしつりょう: 415.19073448g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 757

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.3

- 疎水性パラメータ計算基準値(XlogP): 1.1

N-Methyl Moxifloxacin セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

N-Methyl Moxifloxacin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0995973-100mg |

1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

721970-37-2 | 95% | 100mg |

$700 | 2024-08-02 | |

| Chemenu | CM553742-300mg |

N-Methyl Moxifloxacin |

721970-37-2 | 95% | 300mg |

$646 | 2023-01-02 | |

| TRC | M221824-100mg |

N-Methyl Moxifloxacin |

721970-37-2 | 100mg |

$ 184.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | Y0995973-100mg |

1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

721970-37-2 | 95% | 100mg |

$2000 | 2025-02-24 | |

| TRC | M221824-50mg |

N-Methyl Moxifloxacin |

721970-37-2 | 50mg |

$ 115.00 | 2023-09-07 | ||

| A2B Chem LLC | AH21566-100mg |

N-Methyl moxifloxacin hcl |

721970-37-2 | 98% | 100mg |

$888.00 | 2024-04-19 | |

| Chemenu | CM553742-250mg |

N-Methyl Moxifloxacin |

721970-37-2 | 95% | 250mg |

$558 | 2024-07-24 | |

| Aaron | AR00FHM2-500mg |

N-Methyl Moxifloxacin Hydrochloride |

721970-37-2 | 95% | 500mg |

$987.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y0995973-100mg |

1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

721970-37-2 | 95% | 100mg |

$2000 | 2025-02-27 | |

| TRC | M221824-10mg |

N-Methyl Moxifloxacin |

721970-37-2 | 10mg |

$ 52.00 | 2023-09-07 |

N-Methyl Moxifloxacin 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

721970-37-2 (N-Methyl Moxifloxacin) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量